molecular formula C31H51N12O18P B1196772 3''-Adenylylstreptomycin CAS No. 22169-43-3

3''-Adenylylstreptomycin

Cat. No.: B1196772
CAS No.: 22169-43-3
M. Wt: 910.8 g/mol
InChI Key: XXCKFFAFJMNLBC-YSLWDUGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3''-Adenylylstreptomycin is the adenylated derivative of the antibiotic streptomycin, formed by the action of streptomycin adenylyltransferase enzymes in resistant bacteria . This compound is a key metabolite for studying specific bacterial resistance mechanisms, particularly enzymatic inactivation of aminoglycoside antibiotics . Researchers utilize this compound to investigate the molecular basis of antibiotic resistance in Gram-negative bacteria such as Escherichia coli and Serratia marcescens, where resistance (R) factors mediate the adenylylation of the streptomycin molecule . The adenylylation process involves the transfer of an adenyl group from ATP to a specific hydroxyl group on the streptidine moiety of streptomycin, which renders the antibiotic biologically inactive by preventing its proper binding to the bacterial ribosome . This makes it an essential tool for enzymology studies, allowing for the kinetic characterization of streptomycin adenylyltransferase (SMATase) and the analysis of its ordered, sequential reaction mechanism . Its primary research applications include serving as a standard in HPLC and mass spectrometry assays to confirm the activity of resistance enzymes, functioning as a critical reagent in studies aimed at understanding and overcoming multidrug resistance in nosocomial pathogens, and being used in functional genomics to characterize putative resistance proteins from bacterial genomes . By studying this inactivated compound, scientists can gain insights crucial for developing novel inhibitors that could potentially restore the efficacy of existing antibiotics against resistant strains. This product is intended for research purposes only in a laboratory setting.

Properties

CAS No.

22169-43-3

Molecular Formula

C31H51N12O18P

Molecular Weight

910.8 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2S,3S,4S,5S,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-4-yl] hydrogen phosphate

InChI

InChI=1S/C31H51N12O18P/c1-8-31(52,5-45)23(28(56-8)59-21-12(42-30(35)36)17(48)11(41-29(33)34)18(49)19(21)50)60-27-13(37-2)22(16(47)9(3-44)58-27)61-62(53,54)55-4-10-15(46)20(51)26(57-10)43-7-40-14-24(32)38-6-39-25(14)43/h5-13,15-23,26-28,37,44,46-52H,3-4H2,1-2H3,(H,53,54)(H2,32,38,39)(H4,33,34,41)(H4,35,36,42)/t8-,9-,10+,11+,12-,13-,15+,16-,17+,18-,19+,20+,21+,22-,23-,26+,27-,28-,31+/m0/s1

InChI Key

XXCKFFAFJMNLBC-YSLWDUGSSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)NC)(C=O)O

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)NC)(C=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)NC)(C=O)O

Origin of Product

United States

Enzymology of Streptomycin Adenylyltransferases: Catalysis and Substrate Specificity

Classification and Nomenclature of Streptomycin-Modifying Adenylyltransferases

Streptomycin-modifying adenylyltransferases belong to the broader family of Aminoglycoside Nucleotidyltransferases (ANTs), also known as aminoglycoside adenylyltransferases (AADs). mcmaster.ca These enzymes are a class of aminoglycoside-modifying enzymes (AMEs) that confer resistance to aminoglycoside antibiotics by catalyzing the covalent transfer of an adenosine (B11128) monophosphate (AMP) group from a donor molecule, typically adenosine triphosphate (ATP), to a hydroxyl group on the aminoglycoside. nih.govfrontiersin.orgresearchgate.net This modification sterically hinders the binding of the antibiotic to its ribosomal target, rendering it ineffective. mdpi.com The ANT family is diverse, with various members exhibiting specificity for different aminoglycosides and modifying them at distinct positions. nih.govfrontiersin.org

The ANT family is further categorized into subfamilies based on the specific hydroxyl group of the aminoglycoside that they modify. The nomenclature denotes the position of modification on the antibiotic's sugar rings.

For instance, the ANT(3″)(9) subfamily, which includes enzymes like ANT(3″)-Ia, primarily adenylates the 3″-hydroxyl group of streptomycin (B1217042). mcmaster.ca Many enzymes in this subfamily, such as those encoded by aadA genes, are bifunctional and can also adenylate the 9-hydroxyl group of spectinomycin (B156147). frontiersin.orgasm.orgnih.govmcmaster.ca This dual specificity is a common feature among certain ANT enzymes.

In contrast, the ANT(2″)-Ia subfamily targets the 2″-hydroxyl group of other aminoglycosides like gentamicin, tobramycin, and kanamycin. nih.govnih.gov The substrate profile of ANT(2") is generally broad, affecting the activity of 4,6-disubstituted aminoglycosides. nih.gov The specificity of these subfamilies is a critical determinant of the antibiotic resistance profile of a bacterial strain.

Table 1: Comparison of ANT Subfamily Specificity

Subfamily Primary Substrate(s) Site of Adenylylation
ANT(3″)(9) Streptomycin, Spectinomycin 3″-OH, 9-OH
ANT(2″)-Ia Gentamicin, Tobramycin, Kanamycin 2″-OH

Streptomycin 3″-adenylyltransferase is formally classified by the Enzyme Commission (EC) under the number EC 2.7.7.47 . qmul.ac.ukgenome.jpexpasy.org This classification places it in the category of transferases, specifically nucleotidyltransferases. The systematic name for this enzyme is ATP:streptomycin 3″-adenylyltransferase. qmul.ac.uk

Over the years, this enzyme has been referred to by various synonyms in scientific literature, reflecting its function and substrate specificity.

Table 2: Synonyms for EC 2.7.7.47

Synonym
Streptomycin adenylate synthetase
Streptomycin adenyltransferase
Streptomycin adenylylase
Streptomycin adenylyltransferase
Streptomycin-spectinomycin adenylyltransferase
AAD(3")
Aminoglycoside 3"-adenylyltransferase

Catalytic Reaction Mechanism of Streptomycin Adenylylation

The fundamental reaction catalyzed by streptomycin adenylyltransferase is the transfer of an adenosine monophosphate (AMP) moiety from an ATP molecule to the 3″-hydroxyl group of the streptidine (B14820) ring of streptomycin. nih.govmdpi.comqmul.ac.ukgenome.jp This process, known as adenylylation or adenylation, results in the formation of 3″-adenylylstreptomycin and the release of pyrophosphate (PPi). mdpi.comqmul.ac.ukgenome.jp The covalent attachment of the bulky AMP group to streptomycin sterically interferes with its ability to bind to the 16S rRNA of the bacterial 30S ribosomal subunit, which is its site of action for inhibiting protein synthesis. mdpi.com Kinetic studies have suggested that the reaction follows an ordered, sequential mechanism where ATP binds to the enzyme first, followed by streptomycin. nih.gov

Like many nucleotidyltransferases, the catalytic activity of streptomycin adenylyltransferase is absolutely dependent on the presence of divalent cations, with magnesium (Mg²⁺) being the most effective. mdpi.comnih.gov These cations play a crucial role in the catalytic mechanism. It is proposed that a two-metal-ion mechanism is utilized, where one Mg²⁺ ion coordinates with the phosphate (B84403) groups of ATP, facilitating the proper orientation of the substrate and neutralizing the negative charges. mdpi.com A second metal ion is thought to be involved in activating the hydroxyl group of streptomycin, making it a better nucleophile for the attack on the α-phosphate of ATP. mdpi.com This coordination is essential for stabilizing the transition state of the reaction and facilitating the transfer of the adenylyl group. mdpi.comscilit.com

Identification and Functional Analysis of Key Catalytic Residues

The catalytic mechanism of streptomycin adenylyltransferases hinges on specific amino acid residues within the active site that facilitate the transfer of an adenyl group from ATP to the streptomycin molecule. mdpi.com Through sequence analysis, structural comparisons, and site-directed mutagenesis, key catalytic residues have been identified. nih.gov

In the dual-specificity adenylyltransferase AadA, Glutamate-87 (Glu-87) is proposed to function as the catalytic base. nih.govnih.gov It is hypothesized that Glu-87 abstracts a proton from the 3''-hydroxyl group of streptomycin. diva-portal.org This deprotonation enhances the nucleophilicity of the oxygen atom, enabling it to launch a nucleophilic attack on the α-phosphate of the co-substrate, ATP. nih.gov

Experimental evidence strongly supports the critical role of Glu-87. Mutational studies where Glu-87 was substituted with either glutamine (E87Q) or alanine (B10760859) (E87A) demonstrated a loss of adenylating activity. nih.gov While the E87Q mutant was unable to adenylate streptomycin, it was observed to facilitate ATP hydrolysis in the presence of the antibiotic, suggesting that in the absence of the catalytic base, a water molecule can act as the nucleophile. nih.gov This confirms that Glu-87 is essential for the specific adenylation reaction. nih.gov

AadA Mutant Observed Activity on Streptomycin Conclusion
Wild-TypeAdenylylationFully functional catalytic activity.
E87QNo adenylylation; ATP hydrolysis observedGlu-87 is essential for the adenylation transfer reaction.
E87ALoss of resistance (based on MIC tests)Confirms the essential role of the glutamic acid residue at position 87.

This table summarizes the findings from mutational analysis of the key catalytic residue Glu-87 in the AadA enzyme. nih.gov

Enzymatic Kinetics and Catalytic Efficiency of Adenylyltransferases

The efficiency of 3''-Adenylylstreptomycin formation is governed by the kinetic properties of the adenylyltransferase. Steady-state kinetic analyses of a recombinant streptomycin adenylyltransferase have shown that the enzyme follows an ordered, sequential Bi-Bi mechanism. nih.gov In this mechanism, the binding of substrates and the release of products occur in a defined order. nih.gov The enzyme first binds ATP, which is followed by the binding of the streptomycin substrate. nih.gov After the adenylyl transfer reaction, pyrophosphate is the first product to be released, followed by the final product, this compound. nih.gov

Different adenylyltransferases exhibit varying efficiencies for their substrates. For example, the ANT(3”)-Ic enzyme shows a Kₘ of 46.13 µM for streptomycin and 115.90 µM for spectinomycin, suggesting a higher affinity for streptomycin. researchgate.net Another enzyme, AadA37, displays catalytic efficiencies (kcat/Kₘ) of 1.63 × 10³ M⁻¹s⁻¹ for streptomycin and 0.66 × 10³ M⁻¹s⁻¹ for spectinomycin. researchgate.net A more recently identified enzyme, AadA33, was found to have a higher catalytic efficiency for both streptomycin and spectinomycin, with kcat/Kₘ values of 3.37 × 10⁴ M⁻¹s⁻¹ and 3.28 × 10⁴ M⁻¹s⁻¹, respectively. frontiersin.org

Enzyme Substrate Kₘ (µM) kcat/Kₘ (M⁻¹s⁻¹)
ANT(3”)-IcStreptomycin46.13Not Reported
ANT(3”)-IcSpectinomycin115.90Not Reported
AadA37StreptomycinNot Reported1.63 × 10³
AadA37SpectinomycinNot Reported0.66 × 10³
AadA33StreptomycinNot Reported3.37 × 10⁴
AadA33SpectinomycinNot Reported3.28 × 10⁴

This interactive table presents a comparison of reported kinetic parameters for various streptomycin/spectinomycin adenylyltransferases. frontiersin.orgresearchgate.net

Structural Biology of Streptomycin Adenylyltransferases: Elucidating Functional Architecture

Overall Protein Fold and Domain Organization

Two-Domain Structure and Interdomain Cleft

Streptomycin (B1217042) adenylyltransferases, like other aminoglycoside nucleotidyltransferases (ANTs), typically exhibit a two-domain architecture. nih.govmdpi.comasm.org This structure consists of a larger N-terminal domain and a smaller C-terminal domain. nih.govasm.org These two domains are separated by a prominent cleft which serves as the active site, binding both the ATP and streptomycin substrates. nih.govmdpi.compdbj.org

For instance, the AadA enzyme from Salmonella enterica is a well-studied example of a streptomycin adenylyltransferase. nih.govpdbj.org Its N-terminal domain is primarily responsible for binding ATP and magnesium ions, while the C-terminal domain plays a significant role in recognizing and binding the streptomycin substrate. nih.gov The active site is located deep within the interdomain cleft, a negatively charged environment that facilitates the binding of the positively charged aminoglycoside antibiotic. mdpi.com

Conservation of the Nucleotidyltransferase Fold Across Enzyme Families

This conservation extends to other antibiotic-modifying enzymes, such as LinB and ANT(4')-Ia, as well as to more distantly related enzymes like DNA polymerase β. asm.orgasm.org The shared fold suggests a common evolutionary ancestor from which these enzymes have diversified to acquire new substrate specificities. nih.govasm.org The core catalytic machinery, including the residues involved in metal ion coordination and nucleotide binding, is often found in similar spatial arrangements across these different enzyme families. plos.org

High-Resolution Ligand Binding Sites and Molecular Interactions

ATP and Magnesium Ion Binding Pockets

The binding of ATP and essential magnesium ions occurs within the N-terminal domain of streptomycin adenylyltransferases. nih.govasm.org In the AadA enzyme, the binding of ATP and two magnesium ions is a prerequisite for the subsequent binding of streptomycin. nih.govresearchgate.net The adenine (B156593) base of ATP is typically nestled in a hydrophobic pocket, while the ribose and phosphate (B84403) groups form a network of hydrogen bonds with surrounding amino acid residues. nih.gov

Two magnesium ions are crucial for catalysis. They are coordinated by conserved acidic residues, such as aspartate and glutamate, from the N-terminal domain, as well as by the phosphate groups of the ATP molecule. nih.govasm.org For example, in AadA from Salmonella enterica, Asp-47, Asp-49, and Glu-87 from the N-terminal domain, along with the phosphates of ATP, coordinate the two magnesium ions. nih.gov Additional interactions with residues from both the N-terminal (Ser-36, Ser-46) and C-terminal (Arg-192, Lys-205, Tyr-231) domains further stabilize the ATP-Mg²⁺ complex. nih.gov

Streptomycin Binding Site Architecture and Interacting Residues

The binding site for streptomycin is located in the interdomain cleft and involves residues from both the N-terminal and C-terminal domains. nih.govmdpi.com The architecture of this pocket is complementary to the shape and chemical properties of the three-ringed streptomycin molecule. nih.gov

In the AadA-streptomycin complex, specific interactions secure the antibiotic in the correct orientation for the adenylylation reaction. nih.gov Key residues from the C-terminal domain, such as Trp-173 and Asp-178, have been shown to be essential for streptomycin binding and resistance. nih.govpdbj.org Trp-173 forms hydrogen bonds with hydroxyl groups on the streptose (B1236354) ring of streptomycin, while the backbone carbonyls of Ala-177 and Asp-178 also contribute to the interaction network. nih.gov The binding of streptomycin is a cooperative process that is significantly enhanced by the prior binding of ATP and magnesium ions. nih.gov

Interacting ResidueDomainInteraction with StreptomycinReference
Trp-173C-terminalHydrogen bonds with hydroxyl groups nih.govpdbj.org
Ala-177C-terminalBackbone carbonyl interaction nih.gov
Asp-178C-terminalBackbone carbonyl interaction nih.govpdbj.org

Conformational Dynamics and Structural Transitions During the Catalytic Cycle

The catalytic cycle of streptomycin adenylyltransferases involves significant conformational changes. nih.govnih.gov In the absence of substrates (apo form), the enzyme often adopts an open conformation where the two domains are further apart. nih.gov The binding of ATP and magnesium ions induces a substantial conformational change, causing the C-terminal domain to rotate and move closer to the N-terminal domain. nih.govresearchgate.netnih.gov This movement effectively closes the active site cleft, creating a more compact structure that is primed for streptomycin binding. nih.gov

This "induced-fit" mechanism ensures that the substrates are precisely positioned for the nucleophilic attack of the 3''-hydroxyl group of streptomycin on the α-phosphate of ATP. nih.gov The closure of the interdomain cleft also serves to exclude water from the active site, preventing the non-productive hydrolysis of ATP. nih.gov Studies using techniques like circular dichroism have shown that the enzyme's secondary structure is sensitive to denaturants, and that the catalytic activity is closely linked to the maintenance of the correct protein fold. iitd.ac.in The transition between the open and closed conformations is a critical aspect of the enzyme's function, allowing for efficient substrate binding, catalysis, and product release.

Substrate-Induced Conformational Changes and Active Site Closure

The catalytic cycle of streptomycin adenylyltransferase is a dynamic process marked by significant conformational changes upon substrate binding. The binding of ATP and magnesium ions to the enzyme is the initial and essential step, which triggers a repositioning of the enzyme's two primary domains. nih.govnih.gov This initial binding event creates a competent binding site for the streptomycin molecule at the interdomain cleft. nih.govnih.gov

Crystal structures of the AadA enzyme from Salmonella enterica, a well-studied streptomycin adenylyltransferase, have revealed these structural transitions in detail. nih.govnih.govrcsb.org In its apo state (without any bound substrates), the active site is in a closed and inactive conformation. nih.gov The binding of ATP and magnesium induces a conformational change that opens the active site, making it accessible to the streptomycin substrate. nih.govrcsb.org

Upon the subsequent binding of streptomycin, the C-terminal domain of the enzyme undergoes a rotation to close the cleft. This movement allows both the N-terminal and C-terminal domains to make crucial contacts with the antibiotic. pdbj.org This active site closure properly orients the 3''-hydroxyl group of streptomycin for the nucleophilic attack on the α-phosphate of ATP, a critical step for the adenylylation reaction. The enzyme essentially envelops the substrates, creating a precise microenvironment for catalysis. nih.govrcsb.org

Comparative Structural Analysis with Related Enzymes

To gain deeper insights into the function and evolutionary origins of streptomycin adenylyltransferases, it is informative to compare their structures with other related enzymes. These comparisons highlight both conserved catalytic mechanisms and divergent evolutionary paths.

Homology and Divergence from Other Antibiotic Nucleotidyltransferases

Streptomycin adenylyltransferases belong to the broader family of aminoglycoside nucleotidyltransferases (ANTs), which inactivate various aminoglycoside antibiotics. nih.govtandfonline.com Structural comparisons reveal a conserved two-domain architecture across many ANTs, consisting of an N-terminal nucleotidyltransferase (NT) domain and a C-terminal α-helical domain. pdbj.orgasm.orgdiva-portal.org The active site is consistently located in the cleft between these two domains. nih.govmdpi.com

Furthermore, the catalytic architecture, including key active site residues, is conserved among various antibiotic nucleotidyltransferases like ANT(2")-Ia, Lnu(A), and LinB. asm.org This conservation points to a shared catalytic mechanism for the adenylylation of different antibiotic substrates. asm.org Phylogenetic analysis has shown a wide distribution of these enzymes in both gram-positive and gram-negative bacteria, with variations in the catalytic site dictating substrate specificity. tandfonline.commdpi.comresearchgate.net

Evolutionary Insights from Structural Similarity to Non-Antibiotic Modifying Enzymes (e.g., DNA Polymerase β)

Intriguingly, the nucleotidyltransferase fold found in streptomycin adenylyltransferases and other ANTs shows structural homology to enzymes with fundamentally different biological roles, such as DNA polymerase β (Pol β). asm.orgoup.com This similarity suggests a shared evolutionary ancestor. asm.org

The structural resemblance extends to the catalytic core, where the arrangement of key acidic residues and the coordination of metal ions are spatially similar between enzymes like ANT(2")-Ia and the palm domain of DNA Pol β. asm.org This shared architecture points to a common catalytic mechanism for nucleotidyl transfer, where a nucleophile (a hydroxyl group on the antibiotic or a DNA primer) attacks the α-phosphate of a nucleotide triphosphate. asm.orgoup.comnih.gov

This evolutionary connection is part of a larger superfamily of nucleotidyltransferases that includes poly(A) polymerases, CCA-adding enzymes, and protein nucleotidyltransferases. oup.comnih.govembopress.org The prevailing hypothesis is that these diverse enzymes evolved from a common ancestral nucleotidyltransferase. asm.orgoup.com Through divergent evolution, the fundamental nucleotidyltransferase fold adapted to act on a wide array of chemically distinct substrates, from nucleic acids to antibiotics. asm.org The presence of this fold across different enzyme families involved in replication, repair, and antibiotic resistance underscores the versatility and ancient origins of this catalytic domain. oup.comnih.gov

Molecular and Cellular Impact of 3 Adenylylstreptomycin Formation

Mechanism of Inactivation and Loss of Streptomycin (B1217042) Potency

The primary mechanism by which 3''-Adenylylstreptomycin formation confers resistance is through the direct inactivation of the streptomycin molecule. This inactivation prevents the antibiotic from binding to its target site on the bacterial ribosome, thereby nullifying its inhibitory effects on protein synthesis.

Streptomycin exerts its antibacterial effect by binding to the 30S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. Specifically, it interacts with the 16S rRNA and the ribosomal protein S12. oup.comoup.com This binding event disrupts the normal process of translation.

The enzymatic transfer of an adenyl group from ATP to the 3''-hydroxyl group of the streptose (B1236354) sugar in streptomycin results in the formation of this compound. uniprot.org This addition of a bulky adenylyl moiety to the streptomycin molecule introduces significant steric hindrance. This steric bulk physically obstructs the proper docking of the modified antibiotic into its binding pocket on the 30S subunit. The altered size and shape of this compound prevent the critical molecular interactions required for stable binding.

The binding of unmodified streptomycin to the ribosome leads to two primary consequences: the inhibition of protein synthesis and the induction of misreading of the mRNA template. By interfering with the initiation complex and the elongation process, streptomycin effectively halts the production of essential bacterial proteins. patsnap.com Furthermore, its presence can cause the ribosome to incorrectly incorporate amino acids, leading to the synthesis of non-functional or toxic proteins.

The inability of this compound to bind to the ribosome means that these effects are completely abrogated. With the antibiotic unable to interact with its target, the ribosome can continue to function normally, synthesizing proteins without inhibition or misreading. This restoration of normal protein synthesis allows the bacterium to grow and replicate, rendering it resistant to the effects of streptomycin.

Phenotypic Consequences of this compound Production in Resistant Strains

The enzymatic modification of streptomycin into this compound by aminoglycoside adenylyltransferases, primarily encoded by aadA genes, is a prevalent mechanism of resistance in bacteria. This modification prevents the antibiotic from binding to its ribosomal target. Beyond conferring resistance, the production of this enzyme and the resulting modified compound has several distinct phenotypic consequences for the bacterial host, influencing its physiology, fitness, and interaction with the environment.

The most direct and significant phenotypic consequence is a marked increase in the minimum inhibitory concentration (MIC) for streptomycin. The inactivation of streptomycin via adenylylation allows bacteria to survive and proliferate in environments containing otherwise lethal concentrations of the antibiotic. d-nb.inforesearchgate.net The level of resistance conferred can be substantial. For instance, the expression of a cryptic aadA gene in Salmonella Typhimurium LT2 under slow-growth conditions can lead to a 30-fold increase in the streptomycin MIC. oup.com In engineered strains, the effects can be even more pronounced; for example, cloning a novel aminoglycoside nucleotidyltransferase gene, ant(6)-If, into E. coli resulted in a 128-fold increase in the streptomycin MIC compared to control strains. researchgate.net Furthermore, mutations in regulatory genes, such as znuA, can lead to the upregulation of aadA expression, contributing to high-level resistance. d-nb.info In one study, a quintuple mutant including a znuA mutation exhibited a more than 220-fold increase in the streptomycin MIC. d-nb.info

However, the acquisition and expression of the resistance mechanism are often associated with a biological fitness cost. This cost can manifest as a reduction in the bacterium's growth rate or competitive ability in an antibiotic-free environment. nih.govresearchgate.net The expression of antibiotic resistance genes, including aadA, can impose a metabolic burden on the cell. oup.comnih.gov Research has shown that the aadA gene conferred a significant fitness cost in 4 out of 11 host strains of Escherichia coli tested. nih.gov Similarly, studies on Salmonella enterica have found that resistance mutations selected under competitive co-culture conditions, which promoted higher aadA expression, were associated with greater fitness costs, including lower exponential growth rates, compared to those selected in monoculture. researchgate.net This trade-off between resistance and fitness is a likely explanation for why some resistance genes, like aadA in S. Typhimurium, are inducible and remain unexpressed in environments where the antibiotic is absent. oup.com

The production of this compound can also have more nuanced effects on bacterial phenotypes, such as virulence and stress response. The relationship is complex and can be influenced by the bacterial species and environmental conditions. For example, while some studies on fish pathogens have shown that repeated in vitro subculturing can lead to a decrease in virulence, this is a general adaptation to laboratory conditions rather than a direct consequence of this specific resistance mechanism. frontiersin.org In Salmonella Typhimurium, streptomycin-induced stress was found to upregulate the chaperonin GroEL, but not the aadA gene itself, indicating that resistance and general stress responses can be uncoupled. plos.org

An intriguing phenotypic consequence involves the concept of "phenotypic suppression," where aminoglycosides can cause misreading of the genetic code, allowing a ribosome to bypass a nonsense mutation. The adenylylation of streptomycin can interfere with this ability. In a study using an E. coli strain dependent on such suppression, the presence of an adenylylating enzyme prevented streptomycin-induced suppression. cambridge.org This suggests that the modified this compound molecule is incapable of inducing the necessary ribosomal misreading. cambridge.org

Detailed Research Findings on Phenotypic Consequences

Table 1: Impact of this compound Pathway on Bacterial Fitness and Growth

Bacterial StrainGenetic ElementObserved PhenotypeResearch FindingCitation
Escherichia coli (Multiple strains)aadA gene on plasmidFitness CostThe aadA gene conferred a significant fitness effect in 4 of the 11 host strains tested in an antibiotic-free environment. nih.gov
Salmonella entericaaadA gene & chromosomal mutationsReduced Growth RateResistance mutations selected under co-culture conditions, which led to higher aadA expression, resulted in lower exponential growth rates compared to mutants from monocultures. researchgate.net
Salmonella Typhimurium LT2Chromosomally located aadA geneEnvironment-Dependent ExpressionThe aadA gene is typically silent in rich media but is activated under slow-growth conditions (e.g., on glycerol), a response regulated by (p)ppGpp. oup.com

Table 2: Influence of this compound Pathway on Antibiotic Resistance Levels

Bacterial StrainGenetic Element / ConditionFold Increase in MIC (Streptomycin)Research FindingCitation
Escherichia coli DH5αCloned ant(6)-If gene128-foldA novel aminoglycoside O-nucleotidyltransferase gene conferred high-level resistance to streptomycin. researchgate.net
Salmonella TyphimuriumznuA gene mutation>220-fold (in quintuple mutant)Inactivation of the znuA gene led to a 7- to 11-fold upregulation of aadA transcript levels, contributing to high-level resistance. d-nb.info
Salmonella Typhimurium LT2Slow-growth conditions30-foldExpression of a normally "cryptic" aadA gene is turned on when growth rate is reduced, significantly increasing resistance. oup.com
Escherichia coli CSD/RE 130R factor RE 130 (aadA)Protection up to 200 µg/mlThe adenylylating enzyme protected the host against the lethal effects of streptomycin. cambridge.org

Genetic Determinants and Mobile Elements in 3 Adenylylstreptomycin Mediated Resistance

Identification and Characterization of Adenylyltransferase-Encoding Genes (e.g., aadA, ant(3"))

The primary genes responsible for the adenylylation of streptomycin (B1217042) at the 3'' position are the ant(3") genes, with the most prominent being the aadA gene family. nih.govfrontiersin.org These genes encode for aminoglycoside 3''-adenylyltransferases, enzymes that transfer an adenylyl group from ATP to the 3''-hydroxyl group of streptomycin. nih.gov This modification prevents the antibiotic from binding to its target, the 16S rRNA of the 30S ribosomal subunit, thereby rendering it ineffective. nih.gov

The aadA genes are a diverse group, with numerous variants identified, such as aadA1, aadA2, aadA5, and aadA10. nih.govresearchgate.netoup.com These variants often exhibit high degrees of sequence identity but can have different origins and be associated with various mobile genetic elements. For instance, a novel gene, aadA5, was identified in a pathogenic porcine Escherichia coli isolate and was found to be located on a plasmid within a class 1 integron. nih.govasm.org Another variant, aadA10, was found on plasmid R151 in Pseudomonas aeruginosa. researchgate.net

The ant(3") gene family is broadly divided into two main subclasses, I and II. nih.govfrontiersin.org The ant(3")-I genes, which include the aadA genes, are commonly found as gene cassettes within integrons, plasmids, and transposons. nih.govfrontiersin.org The ant(3")-II subclass, which includes variants like ant(3")-IIa, has also been identified as a significant contributor to streptomycin resistance. researchgate.net A novel ant(3")-II gene, designated ant(3")-IId, was discovered on a plasmid in Acinetobacter lwoffii and was shown to confer resistance to both streptomycin and spectinomycin (B156147). nih.govfrontiersin.org

The identification of these genes is often accomplished through molecular techniques such as PCR, using primers that target conserved regions of the genes. nih.govasm.orgnih.gov Subsequent sequencing and comparison with known resistance genes allow for their characterization and classification. nih.govasm.orgnih.govasm.orgnih.gov

Table of Characterized Adenylyltransferase Genes:

Gene NameAliasEnzyme ProducedSubstratesFound In (Examples)
aadA familyant(3")-IAminoglycoside 3''-AdenylyltransferaseStreptomycin, SpectinomycinEnterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Vibrio cholerae
ant(3")-IIaAminoglycoside 3''-AdenylyltransferaseStreptomycin, SpectinomycinEscherichia coli
ant(3")-IIdAminoglycoside 3''-AdenylyltransferaseStreptomycin, SpectinomycinAcinetobacter lwoffii

Genetic Location and Organization of Resistance Genes

The widespread dissemination of 3''-adenylyltransferase-mediated streptomycin resistance is largely due to the location of the encoding genes on mobile genetic elements. These elements can be transferred between different bacteria, even across species and genera.

Plasmids are key vectors for the horizontal spread of antibiotic resistance genes. researchgate.net The aadA and other ant(3") genes are frequently found on plasmids in a wide range of bacterial species. oup.comresearchgate.netmcmaster.ca For example, the aadA gene has been identified on plasmids in Enterobacteriaceae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Vibrio cholerae. mcmaster.ca In a study of Enterococcus faecalis, the aadA gene was found to be transferable via filter matings, indicating its plasmid-borne nature. nih.govasm.orgnih.gov The novel ant(3")-IId gene was identified on a large plasmid, pH7-250, in Acinetobacter lwoffii. nih.govfrontiersin.org The presence of these genes on plasmids that can be transferred between bacteria is a major factor in their dissemination. researchgate.net

Transposons, or "jumping genes," are another critical mobile genetic element responsible for the spread of adenylylation-mediated resistance. mdpi.com These DNA sequences can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. mdpi.com

The aadA gene is notably associated with transposons like Tn7. nih.govasm.orgnih.govunesp.br Tn7 is a complex transposon that can insert into a specific site on the bacterial chromosome or into conjugative plasmids, facilitating both vertical and horizontal transmission. nih.gov Other transposons, such as Tn1403, have been found to carry a class 1 integron containing the aadA1 gene cassette, along with other resistance genes. lstmed.ac.uk While Tn5393 is primarily associated with streptomycin phosphotransferase genes (strA-strB), its mobility highlights the role of transposons in disseminating resistance determinants. nih.gov

Integrons are genetic platforms that can capture and express gene cassettes, which are small mobile elements typically containing a single resistance gene and a recombination site (attC). mdpi.com The aadA genes are very commonly found as gene cassettes within class 1 and class 2 integrons. nih.govfrontiersin.orgmcmaster.camdpi.com These integrons are often themselves located on plasmids and transposons, further enhancing the mobility of the resistance genes they carry. nih.govfrontiersin.orgnih.govasm.org

Class 1 integrons are frequently associated with clinical antibiotic resistance and typically contain an aadA gene cassette. frontiersin.org For example, a novel aadA5 gene was found as a cassette within a class 1 integron on a plasmid in E. coli. nih.govasm.org The aadA gene in Enterococcus faecalis was also found within an integron structure. nih.govasm.orgnih.gov The integron provides a promoter for the expression of the captured gene cassettes, ensuring that the resistance gene is transcribed and translated into a functional enzyme. nih.govasm.org While less common, chromosomal integration of these resistance determinants can also occur, sometimes facilitated by transposon-like structures. researchgate.net

Horizontal Gene Transfer Mechanisms and Dissemination Dynamics of Adenylylation Resistance

The primary driver for the spread of 3''-adenylyltransferase-mediated resistance is horizontal gene transfer (HGT). nih.govoup.com This process allows for the rapid dissemination of resistance genes among diverse bacterial populations. The location of aadA and other ant(3") genes on mobile genetic elements like plasmids and transposons is central to this dissemination. researchgate.netmdpi.comoup.com

Plasmids carrying these resistance genes can be transferred from a donor to a recipient bacterium through conjugation. nih.gov This mechanism has been demonstrated for the transfer of the aadA gene in Enterococcus faecalis. nih.govasm.orgnih.gov Transposons can move the resistance genes between different replicons within a cell, such as from a chromosome to a plasmid, which can then be transferred to another bacterium. mdpi.com The frequent association of aadA genes with integrons, which are often embedded in transposons and plasmids, creates a highly mobile system for the capture and spread of resistance. nih.govasm.orgfrontiersin.org This interconnectedness of mobile genetic elements creates a powerful system for the evolution and dissemination of antibiotic resistance. researchgate.net

Regulation of Adenylyltransferase Gene Expression (e.g., by (p)ppGpp, zunA)

The expression of adenylyltransferase genes can be influenced by various regulatory networks within the bacterial cell. One such key regulator is the alarmone (p)ppGpp (guanosine tetraphosphate (B8577671) and pentaphosphate). nih.gov (p)ppGpp is synthesized in response to various stress conditions, including nutrient limitation, and acts as a global regulator of gene expression. nih.govxiahepublishing.com

Studies have shown that (p)ppGpp can upregulate the expression of the aadA gene. nih.gov This suggests that under stressful conditions, bacteria may increase their resistance to streptomycin. The mechanism of this regulation can occur at the promoter level, where (p)ppGpp, often in conjunction with other factors, can modulate the activity of RNA polymerase. xiahepublishing.com The stringent response, mediated by (p)ppGpp, leads to a global reprogramming of cellular processes, and the upregulation of resistance genes like aadA is likely part of a broader survival strategy. nih.govnih.govbiorxiv.orgfrontiersin.org

While the role of zunA in the direct regulation of adenylyltransferase gene expression is not explicitly detailed in the provided context, the broader mechanisms of gene regulation in bacteria often involve a complex interplay of various factors, and further research may elucidate its specific role.

Evolutionary and Ecological Perspectives of Adenylylation Resistance

Phylogenetic Analysis and Evolutionary Lineages of Adenylyltransferase Gene Families

Phylogenetic analyses of the adenylyltransferase gene families responsible for streptomycin (B1217042) resistance illustrate a broad and diverse evolutionary history. These enzymes, which belong to the larger class of aminoglycoside modifying enzymes (AMEs), are found in a wide array of both Gram-positive and Gram-negative bacteria, suggesting a deep evolutionary origin. nih.govresearchgate.net Studies focusing on the nucleotidyltransferase family have identified specific proteins as ATP-Mg dependent streptomycin adenylyltransferases. nih.govresearchgate.net

Sequence and structural analyses reveal that these enzymes share common motifs, indicating a conserved functional core despite their distribution across different bacterial species. nih.govresearchgate.net Phylogenetic trees constructed from protein sequences show distinct clades, some of which group Gram-positive and Gram-negative bacteria separately, while others show intermixing. researchgate.net This pattern suggests that the genes have diverged from a common ancestor, with subsequent horizontal gene transfer events contributing to their wide distribution. researchgate.net The structural similarity between the nucleotidyltransferase fold of some ANTs and enzymes like DNA polymerase β further supports the theory of evolution from a common ancestral protein that has been adapted for new functions. asm.org Genes encoding streptomycin-adenylylating enzymes, such as ant(3") and ant(6), have been recovered from a variety of bacterial species, highlighting their evolutionary success. oup.com

Table 1: Phylogenetic Clustering of Nucleotidyltransferase Family Proteins This table summarizes the evolutionary relationships among nucleotidyltransferase family proteins from various bacterial species as identified through phylogenetic analysis.

Clade Group Predominant Bacterial Type Representative Genera Evolutionary Relationship
Clades 2 & 3 Gram-Positive Bacillus, Paenibacillus, Clostridium Paenibacillus and Bacillus species are closely related.
Clade 5 Gram-Positive Streptomyces, Micromonospora Majority of Streptomyces strains are highly related within this clade.
Clade 6 Mixed Clade 6a (Gram-Positive), Clade 6b (Gram-Negative) Demonstrates divergence between Gram-positive and Gram-negative lineages.

Data sourced from phylogenetic analysis of nucleotidyltransferase family proteins. researchgate.net

Broad Distribution and Prevalence of Adenylylation-Mediated Resistance in Bacterial Populations

Adenylylation is a widespread and clinically significant mechanism of resistance to streptomycin, prevalent across a broad spectrum of pathogenic bacteria. The genes responsible, primarily aadA variants, are frequently found on mobile genetic elements like plasmids, transposons, and integrons, which accounts for their pervasive distribution. oup.commcmaster.camcmaster.ca

Resistance to streptomycin via adenylylation is extensively documented in Gram-negative pathogens. The aadA gene family, which encodes the streptomycin-modifying enzyme ANT(3'')-Ia, is particularly common. mcmaster.ca The Comprehensive Antibiotic Resistance Database (CARD) indicates the presence of aadA genes in numerous Gram-negative species, including Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella enterica. mcmaster.camcmaster.ca Specific studies have characterized streptomycin adenylyltransferase from Serratia marcescens and have shown that the AadA enzyme is induced in Salmonella enterica in the presence of streptomycin. nih.govresearchgate.netnih.gov In China, the ant(3″)-I gene is one of the most common aminoglycoside-modifying enzyme genes found in E. coli. mednexus.org

Table 2: Prevalence of Streptomycin Adenylyltransferase Genes in Select Gram-Negative Pathogens This table indicates the documented presence of aadA gene variants, which confer resistance by producing 3''-Adenylylstreptomycin, in various clinically important Gram-negative bacteria.

Pathogen Detected Gene(s) Source(s)
Acinetobacter baumannii aadA, aadA5 mcmaster.ca, mcmaster.ca
Enterobacter spp. aadA, aadA5 mcmaster.ca, mcmaster.ca
Escherichia coli aadA, aadA5, ant(3″)-I mcmaster.ca, mednexus.org, mcmaster.ca
Klebsiella pneumoniae aadA, aadA5 mcmaster.ca, mcmaster.ca
Pseudomonas aeruginosa aadA, aadA5 mcmaster.ca, mcmaster.ca
Salmonella enterica aadA, aadA5 mcmaster.ca, nih.gov, mcmaster.ca

While more commonly associated with Gram-negative bacteria, adenylylation-mediated streptomycin resistance also occurs in Gram-positive pathogens. A notable discovery was the identification and characterization of an aadA gene in Enterococcus faecalis. nih.govresearchgate.net This finding was significant as it confirmed a mechanism of resistance in enterococci that was previously thought to be rare or absent. nih.govresearchgate.net The aadA gene identified in E. faecalis confers high-level resistance to both streptomycin and spectinomycin (B156147) and was shown to be transferable to other E. faecalis strains. nih.govresearchgate.net Additionally, genes encoding streptomycin/spectinomycin adenylyltransferases have been reported in Staphylococcus aureus. nih.gov The ant(6) gene has also been detected on a plasmid in S. aureus. oup.com

The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of bacteria that represent a global threat due to their high rates of antimicrobial resistance. nih.govnih.gov Enzymatic inactivation of antibiotics is one of the most common resistance mechanisms employed by this group. nih.gov Aminoglycoside nucleotidyltransferases (ANTs) play a crucial role in the resistance profiles of these pathogens. nih.gov Genes such as aadA and its variants are prevalent among the Gram-negative members of the ESKAPE group, including K. pneumoniae, A. baumannii, P. aeruginosa, and Enterobacter species. mcmaster.camcmaster.ca The presence of aadA in S. aureus and E. faecalis (a close relative of E. faecium) demonstrates that this resistance mechanism is relevant across the entire ESKAPE cohort. nih.govresearchgate.net

Environmental and Agricultural Reservoirs of Adenylylation Resistance Genes

The environment serves as a vast reservoir for antibiotic resistance genes, including those conferring resistance to streptomycin through adenylylation. researchgate.netencyclopedie-environnement.org Molecular surveys of diverse habitats have revealed the widespread presence of these genes outside of clinical settings. researchgate.net A comprehensive study in Europe found that the ant(3") gene was the most frequently encountered streptomycin-modifying gene on mobile genetic elements across habitats such as soil, animal manure, activated sludge, and seawater. oup.com

Agricultural environments, in particular, are significant hotspots. The extensive use of antibiotics in livestock contributes to the selection and proliferation of resistance genes. usda.gov Studies of livestock waste have identified aminoglycoside resistance genes, including aadA, aadA1, and aadA5, as being highly prevalent. usda.gov Swine farms, for instance, have been identified as having a high abundance and diversity of ARGs, with aadA genes being common and often located within integrons, facilitating their transfer. pnas.org These resistance genes can then be disseminated into the broader environment through manure application on agricultural fields. usda.govapsnet.org Consequently, aadA genes have been detected in agricultural sediments and even on fresh produce, indicating a potential route of transmission through the food chain. admin.chmdpi.com

Table 3: Environmental and Agricultural Sources of Streptomycin Adenylylation Genes This table highlights various non-clinical environments where genes responsible for streptomycin adenylylation have been detected.

Reservoir Detected Gene(s) Significance Source(s)
Agricultural Soil ant(3") Widespread environmental presence. oup.com
Livestock Manure (Swine) aadA, aadA1, aadA5 High prevalence indicates a major agricultural reservoir. usda.gov, oup.com, pnas.org
Activated Sludge / Wastewater ant(3") Point source for dissemination into aquatic environments. usda.gov, oup.com
Agricultural Sediments aadA, aadA5 Indicates runoff and persistence in drainage systems. mdpi.com
Fresh Produce (e.g., Lettuce) aadA Potential for direct transmission to humans via food. admin.ch

Evolutionary Pressures Driving the Emergence, Selection, and Spread of Adenylylation Resistance

The evolution of adenylylation-mediated streptomycin resistance is driven by a combination of strong selective pressures and efficient mechanisms of genetic spread. The primary driver is the selective pressure exerted by the use of antibiotics in human medicine and agriculture. encyclopedie-environnement.orgoup.com

A critical finding is that even low, sub-inhibitory concentrations of antibiotics, similar to those found in many natural environments, can select for and promote the evolution of high-level resistance. nih.govacs.orgresearchgate.net Research on Salmonella enterica demonstrated that exposure to sub-MIC levels of streptomycin led to the evolution of highly resistant strains through the accumulation of several mutations, one of which involved the induction of the aadA modifying enzyme. nih.govresearchgate.net This shows that environments with low-level antibiotic contamination can serve as potent incubators for resistance. nih.gov

Furthermore, co-selection by other environmental pollutants can accelerate resistance evolution. For example, co-exposure to certain pesticides and streptomycin has been shown to synergistically promote the development of stronger resistance in E. coli than streptomycin alone. nih.govresearchgate.net Ecological interactions, such as predation by bacteriophages, can also unexpectedly drive resistance evolution. royalsocietypublishing.org

The spread of this resistance is greatly amplified by the location of adenylyltransferase genes on mobile genetic elements. mdpi.com Genes like aadA are frequently part of gene cassettes within integrons, which are often embedded in transposons and plasmids. mcmaster.capnas.orgapsnet.org This genetic architecture allows for rapid horizontal gene transfer, enabling the resistance trait to move between different bacterial cells and species, facilitating its swift dissemination across diverse ecological niches once it emerges. mdpi.comoup.com

Advanced Research Methodologies for Investigating 3 Adenylylstreptomycin and Its Biogenesis

Computational and Bioinformatics Tools for Understanding Resistance Mechanisms

Sequence and Structure-Based Functional Annotation

The functional annotation of enzymes responsible for the biogenesis of 3''-Adenylylstreptomycin, primarily aminoglycoside nucleotidyltransferases (ANTs), relies heavily on computational methodologies that integrate protein sequence and three-dimensional structure data. nih.govstanford.edu These approaches are crucial for elucidating the precise mechanisms of action, substrate specificity, and evolutionary origins of these enzymes, especially when experimental characterization is not feasible. stanford.edu

Sequence-based functional annotation is the initial step, involving the comparison of a query protein sequence against comprehensive databases of known protein sequences. stanford.edu Tools like BLAST (Basic Local Alignment Search Tool) are employed to identify homologous sequences, which are proteins that share a common evolutionary ancestor. The function of an unknown protein can often be inferred from the function of its well-characterized homologs. rit.edu For aminoglycoside adenylyltransferases, sequence analysis can reveal conserved motifs and domains that are characteristic of the nucleotidyltransferase family. nih.govresearchgate.net For instance, the ANT(3'')(9) enzyme, AadA, which inactivates streptomycin (B1217042) by adenylation, is identified by specific sequence signatures. nih.govnih.gov Phylogenetic analysis, a sequence-based method, helps in understanding the evolutionary distribution of these enzymes across different bacterial species, highlighting their prevalence in both gram-positive and gram-negative bacteria. researchgate.net

Table 1: Key Bioinformatic Tools and Databases for Functional Annotation

Tool/Database Type Application in this compound Research Reference
BLAST Sequence Similarity Search Identifying homologous sequences of aminoglycoside adenylyltransferases. rit.edu
eggNOG-mapper Sequence-Based Annotation Assigning functional annotations based on orthologous groups. rit.edu
AlphaFold Structure Prediction Generating 3D models of aminoglycoside adenylyltransferases. cbirt.net
Foldseek Structure Comparison Identifying structural homologs to infer function. rit.edu
Protein Data Bank (PDB) Structure Database Repository of experimentally determined protein structures for comparison. elifesciences.org
UniProt Protein Sequence Database Provides comprehensive protein sequence and functional information. uniprot.org
CARD Resistome Database Annotation of antibiotic resistance genes, including those for streptomycin. readthedocs.io

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Interactions

To gain a deeper, atomistic understanding of how enzymes synthesize this compound, researchers employ molecular docking and molecular dynamics (MD) simulations. frontiersin.org These computational techniques are instrumental in visualizing and analyzing the intricate interactions between the aminoglycoside adenylyltransferase enzyme and its ligands, namely streptomycin and ATP. nih.govfrontiersin.org

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor, in this case, the enzyme). nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the enzyme's active site and then using a scoring function to rank them. nih.gov For the biogenesis of this compound, docking studies can predict how streptomycin and ATP fit into the catalytic pocket of the adenylyltransferase. nih.gov These simulations can reveal crucial non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-ligand complex and are essential for catalysis. mdpi.com For example, docking studies on the AadA enzyme from Salmonella enterica have helped to elucidate how the two distinct substrates, streptomycin and spectinomycin (B156147), bind to the active site. nih.govnih.gov

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govmdpi.com An MD simulation starts with the docked enzyme-ligand complex and applies the principles of classical mechanics to calculate the trajectory of every atom in the system. mdpi.com This allows researchers to assess the stability of the predicted binding pose and to observe conformational changes in both the enzyme and the ligand that may occur upon binding. nih.govmdpi.com In the context of this compound synthesis, MD simulations can confirm the stability of the interactions predicted by docking and can reveal how the binding of ATP might induce conformational changes in the enzyme that facilitate the subsequent binding of streptomycin. nih.gov These simulations can also help to identify key amino acid residues that are critical for substrate binding and catalysis, which can then be validated through site-directed mutagenesis experiments. nih.govnih.gov

Table 2: Research Findings from Molecular Docking and MD Simulations

Enzyme/System Methodology Key Findings Reference
AadA from Salmonella enterica Molecular Docking & MD Simulations ATP binding induces a conformational change that prepares the enzyme for drug binding. Identified key residues for streptomycin binding. nih.govnih.gov
Aminoglycoside adenylyltransferase Molecular Docking Predicted binding modes of streptomycin and ATP in the active site. nih.gov
General Enzyme-Ligand Systems Molecular Docking & MD Simulations Elucidates binding modes, interaction energies, and the dynamic behavior of the complex over time. nih.gov

Comparative Genomics and Resistome Analysis

Comparative genomics and resistome analysis are powerful tools for understanding the distribution, evolution, and genetic context of the enzymes that produce this compound, thereby conferring resistance to the antibiotic streptomycin. apsnet.orgnih.gov These approaches involve comparing the whole genome sequences of different bacterial strains or species to identify genes and genetic elements associated with antibiotic resistance. plos.orgnih.gov

Comparative genomics allows researchers to identify the presence or absence of specific antibiotic resistance genes, such as aadA, which encodes the aminoglycoside (3'')(9) adenylyltransferase responsible for streptomycin adenylation. asm.org By comparing the genomes of streptomycin-resistant and susceptible strains, scientists can pinpoint the genetic determinants of resistance. apsnet.orgmdpi.com This can include not only the resistance gene itself but also the mobile genetic elements, such as plasmids and transposons, that often carry these genes and facilitate their transfer between bacteria. mdpi.comoup.com For instance, whole-genome sequencing of Erwinia amylovora and Clavibacter michiganensis has been used to identify the mechanisms of streptomycin resistance, which can include both enzymatic modification of the antibiotic and mutations in the ribosomal protein target. apsnet.orgmdpi.com

Resistome analysis takes a broader view, aiming to characterize the complete set of antibiotic resistance genes in a particular environment or organism. frontiersin.org This is often accomplished by searching genomic or metagenomic data against specialized databases like the Comprehensive Antibiotic Resistance Database (CARD). readthedocs.ioasm.org CARD contains curated information on known antibiotic resistance genes and their associated mechanisms. readthedocs.io By analyzing the resistome of a bacterial population, researchers can assess the prevalence of genes like aadA and other aminoglycoside resistance determinants. asm.orgmdpi.com This type of analysis is crucial for surveillance efforts to monitor the spread of antibiotic resistance and to understand the genetic diversity of resistance mechanisms in different bacterial populations. mdpi.comnih.gov For example, a comparative genomic analysis of multidrug-resistant Escherichia coli can reveal the presence of a variety of resistance genes, including those for aminoglycosides, and provide insights into their potential for horizontal gene transfer. mdpi.com

Table 3: Examples of Comparative Genomics Studies on Streptomycin Resistance

Organism(s) Key Findings Reference
Clavibacter michiganensis Identified both a point mutation in the rpsL gene and other uncharacterized mechanisms for streptomycin resistance. apsnet.org
Erwinia amylovora Revealed that streptomycin resistance can be conferred by the strA-strB gene pair or by a point mutation in the rpsL gene. nih.govmdpi.com
Cupriavidus gilardii Identified a novel partially conserved aminoglycoside 3''-adenylyltransferase, AadA32, contributing to streptomycin and spectinomycin resistance. asm.org
Streptococcus suis Comparative analysis of a multi-drug-resistant strain and a sensitive strain revealed extensive gene gain and loss, contributing to the resistant phenotype. plos.org

Future Directions in Research on 3 Adenylylstreptomycin and Adenylyltransferase Mediated Resistance

Elucidating Underexplored Aspects of Enzyme-Substrate Interactions and Specificity

A fundamental area of ongoing research is the detailed elucidation of the molecular interactions between adenylyltransferases and their substrates, streptomycin (B1217042) and ATP. Structural and kinetic studies have begun to unravel these complex mechanisms, yet many aspects remain to be explored.

Crystal structures of adenylyltransferases, such as AadA from Salmonella enterica, have provided significant insights. nih.govresearchgate.net These studies reveal that the enzyme is typically composed of two domains: an N-terminal nucleotidyltransferase domain and a C-terminal helical domain. diva-portal.org The active site is located in a cleft between these two domains. diva-portal.orgresearchgate.net A critical finding is that ATP binding is a prerequisite for aminoglycoside binding. diva-portal.org The binding of ATP and a magnesium ion induces a significant conformational change, repositioning the two domains to create a competent binding pocket for streptomycin. nih.govresearchgate.net

Future research will likely focus on capturing additional structural snapshots of the enzymatic cycle, including intermediate states, to provide a more dynamic picture of catalysis. High-resolution structural data for a wider variety of these enzymes will help in understanding the subtle differences that govern substrate specificity.

Key amino acid residues essential for catalysis and substrate binding have been identified through site-directed mutagenesis and structural analysis. nih.govdiva-portal.org For instance, in AadA, Glu-87 acts as the catalytic base, crucial for the adenylation activity. nih.govrcsb.org Other residues form a network of hydrogen bonds and hydrophobic interactions that anchor the streptomycin molecule in the active site. researchgate.netresearchgate.net Specifically, Trp-173 and Asp-178 have been shown to be essential for streptomycin resistance, but not for spectinomycin (B156147), highlighting their role in substrate specificity. nih.govnih.gov

Table 1: Key Amino Acid Residues in AadA from S. enterica and Their Functions in Streptomycin Adenylylation
ResidueLocation/DomainObserved FunctionReference
Glu-87N-terminal DomainActs as the catalytic base, essential for the adenylylation reaction. nih.govrcsb.org
Trp-173C-terminal DomainEssential for binding and activity toward streptomycin; forms hydrophobic interactions. nih.govnih.gov
Asp-178C-terminal DomainCrucial for streptomycin binding and resistance; forms hydrogen bonds. nih.govnih.gov
Arg-192C-terminal DomainIdentified as critical for ATP binding. diva-portal.org
Lys-205C-terminal DomainShown to be critical for ATP binding. diva-portal.org

Further investigation using advanced techniques like cryo-electron microscopy (cryo-EM) and molecular dynamics simulations could provide deeper insights into the flexibility of the active site and how it accommodates different substrates. nih.gov Understanding these precise interactions at a quantum mechanical level could reveal currently underexplored aspects of the catalytic mechanism and the basis for the enzyme's specificity.

Investigating Novel Adenylyltransferase Variants and Their Expanding Substrate Profiles

The evolution of antibiotic resistance is a dynamic process, with new variants of resistance enzymes continually emerging. The identification and characterization of novel adenylyltransferase variants are critical for monitoring the spread of resistance and understanding the evolution of substrate specificity.

Recent surveillance and genomic studies have successfully identified several new variants of the aadA gene in various bacterial pathogens. nih.govfrontiersin.org These novel enzymes often exhibit unique substrate profiles or altered kinetic efficiencies. For example, aadA14 was discovered on a plasmid in Pasteurella multocida and encodes an AadA protein with less than 60% amino acid identity to previously known variants. nih.gov Another novel variant, aadA31, was found in bovine respiratory disease pathogens like Pasteurella multocida and Histophilus somni, located on a mobile genetic element, highlighting its potential for transmission. nih.govasm.org Similarly, AadA33 was identified in Providencia vermicola and shown to confer high levels of resistance to both spectinomycin and streptomycin. frontiersin.org

Table 2: Characteristics of Recently Identified Novel Adenylyltransferase (AadA) Variants
Enzyme VariantHost Organism(s)SubstratesHighest Amino Acid Identity to Characterized EnzymeReference
AadA14Pasteurella multocidaStreptomycin, Spectinomycin<60% to previously known AadA proteins nih.gov
AadA31Pasteurella multocida, Histophilus somni, Mannheimia haemolyticaStreptomycin, SpectinomycinNot specified nih.govasm.org
AadA33Providencia vermicolaStreptomycin, Spectinomycin51.28% with AadA31 frontiersin.org
AadA37Morganella morganiiStreptomycin, Spectinomycin, Ribostamycin57.14% with AadA33 researchgate.net

A key future direction is the systematic screening for and functional characterization of these emerging variants. This involves not only determining their resistance profiles against a broad panel of aminoglycosides but also detailed kinetic analysis (kcat/Km) to quantify their efficiency. frontiersin.org Such studies can reveal an expanding substrate spectrum; for instance, the AadA37 enzyme was found to confer resistance not only to streptomycin and spectinomycin but also to ribostamycin. researchgate.net Understanding the genetic and structural basis for these expanded or altered substrate profiles is a crucial research frontier. This knowledge is vital for predicting the potential clinical impact of new resistance determinants and for guiding the development of next-generation antibiotics that can evade their action.

Advanced Understanding of Resistance Gene Mobilization, Acquisition, and Global Epidemiology

The clinical impact of an antibiotic resistance mechanism is determined not only by its biochemical efficiency but also by its ability to spread among pathogens. The genes encoding streptomycin adenylyltransferases, particularly aadA variants, are frequently found on mobile genetic elements (MGEs) such as plasmids and transposons, which facilitates their horizontal gene transfer. nih.govoup.com

Research has shown that aadA genes are among the most prevalent gene cassettes found within class 1 and class 2 integrons. bioguardlabs.comoup.com Integrons are genetic platforms that can capture and express resistance genes, and their association with transposons and conjugative plasmids creates a highly efficient system for the accumulation and dissemination of multidrug resistance. bioguardlabs.com For example, the transposon Tn904 has been identified as carrying the streptomycin resistance determinant and being associated with R-plasmid mobilization in Pseudomonas. nih.govnih.gov More recently, the aadA31 gene was found within an integrative and conjugative element (ICE), a type of MGE that can move between different bacterial species. nih.govasm.org

Future research must focus on a more granular understanding of the mobilization and acquisition processes. This includes identifying the specific MGEs responsible for the recent spread of novel aadA variants and characterizing the environmental reservoirs of these genes. Studies have detected streptomycin resistance genes in diverse habitats, including soil, manure, and wastewater treatment plants, suggesting that these environments may serve as crucibles for the evolution and dissemination of resistance. oup.comppjonline.org In fact, ecological factors may be a more significant predictor of the global distribution of aminoglycoside-modifying enzymes than the consumption of antibiotics. elifesciences.org

Advanced genomic epidemiology, combining whole-genome sequencing with bioinformatics, is essential for tracking the global spread of specific aadA alleles and the MGEs that carry them. This will allow for the identification of transmission hotspots and pathways, from environmental or agricultural settings to clinical pathogens. ppjonline.orgcabidigitallibrary.org Such an understanding is critical for developing effective surveillance and intervention strategies to curb the spread of streptomycin resistance.

Fundamental Research into Strategies for Counteracting Adenylylation Resistance, including Enzyme Inhibitor Discovery for Research Applications

Overcoming established resistance mechanisms requires innovative strategies, a key one being the development of inhibitors that can block the activity of resistance enzymes like adenylyltransferases. nih.govresearchgate.net The discovery of such inhibitors could potentially restore the efficacy of existing antibiotics such as streptomycin. While the development of clinical therapeutics is a long-term goal, fundamental research into inhibitor discovery provides invaluable chemical tools to probe enzyme function and validate new therapeutic approaches.

One promising strategy involves the design of bisubstrate inhibitors. These molecules are designed to mimic the transition state of the enzymatic reaction, binding to both the antibiotic and nucleotide binding sites simultaneously, and thus exhibiting high affinity and specificity for the target enzyme. nih.gov A creative approach in this area is the development of membrane-permeable prodrugs that are activated inside the bacterial cell. For example, researchers have designed pantothenamide-based compounds that are taken up by bacteria and then converted by the cell's own coenzyme A biosynthetic pathway into potent bisubstrate inhibitors of an aminoglycoside acetyltransferase, a related resistance enzyme. nih.gov This "Trojan horse" strategy could be adapted for the discovery of adenylyltransferase inhibitors.

Another powerful technique for inhibitor discovery is fragment-based screening. acs.org This method involves screening libraries of small, low-molecular-weight chemical fragments to identify those that bind weakly to the enzyme's active site. These initial "hits" can then be optimized and linked together using structure-guided design to create more potent and specific inhibitors. nih.govacs.org This approach was successfully used to identify novel scaffolds that inhibit phosphopantetheine adenylyltransferase (PPAT), a bacterial enzyme with a similar adenylyl-transfer function. acs.org

High-throughput screening (HTS) of large chemical libraries, guided by fluorescence-based assays, also represents a viable path to discovering novel inhibitor scaffolds. acs.org For any inhibitor discovery program, structural biology is crucial. Obtaining crystal structures of the target adenylyltransferase in complex with inhibitors provides a detailed roadmap for optimizing inhibitor potency and selectivity, which is fundamental for advancing from a preliminary hit to a validated chemical probe for research applications. researchgate.net

Q & A

What unresolved questions persist regarding the evolutionary origins of this compound-producing enzymes?

  • Methodological Answer :
  • Phylogenetic analysis : Reconstruct AAD gene trees using maximum likelihood methods (e.g., RAxML) to identify horizontal acquisition events .
  • Metagenomic screening : Mine soil and clinical microbiomes for novel AAD homologs via hidden Markov model (HMM) profiling .

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